molecular formula C23H22N2O6S B2972349 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 922094-78-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2972349
CAS No.: 922094-78-8
M. Wt: 454.5
InChI Key: KAAQMFDJQWEGOT-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by:

  • A dibenzo[b,f][1,4]oxazepine core with oxygen as the heteroatom.
  • 8,10-dimethyl substituents on the oxazepine ring.
  • An 11-oxo group at position 11.
  • A 2,4-dimethoxybenzenesulfonamide moiety attached at position 2.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-14-5-8-20-18(11-14)25(2)23(26)17-12-15(6-9-19(17)31-20)24-32(27,28)22-10-7-16(29-3)13-21(22)30-4/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAQMFDJQWEGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) are employed to introduce the dimethyl groups at the 8 and 10 positions.

    Oxidation to Form the Ketone: Oxidation of the intermediate compound to introduce the keto group at the 11 position can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine (Et₃N) to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Formation of alcohols or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzo[b,f][1,4]oxazepine core can intercalate with DNA or inhibit enzyme activity, while the sulfonamide group can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure R1 (Position 10) R2 (Position 8) Sulfonamide/Amide Substituent Notable Properties/Activity References
Target Compound Dibenzo[b,f][1,4]oxazepine Methyl Methyl 2,4-dimethoxybenzene N/A (structural focus)
N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide Dibenzo[b,f][1,4]oxazepine Methyl Methyl 4-methylphenyl Improved lipophilicity
BT2 (10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl carbamate) Dibenzo[b,f][1,4]oxazepine Ethyl H Ethyl carbamate Anti-inflammatory, suppresses cell adhesion
10-Ethyl-N-(4-(methylsulfonyl)benzyl)-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine Ethyl H 4-(methylsulfonyl)benzyl D2 dopamine receptor antagonism
N-(10-Ethyl-11-oxo-dibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[b,f][1,4]thiazepine Ethyl H 4-methoxyphenylacetyl Moderate receptor selectivity

Key Comparative Insights

Core Heteroatom: Oxazepine vs. Thiazepine

  • Oxazepine (O-based) : Compounds like the target and BT2 exhibit reduced metabolic instability compared to thiazepines (S-based). The oxygen atom likely enhances polarity, improving aqueous solubility .
  • For example, 10-ethyl-N-(4-(methylsulfonyl)benzyl)-11-oxo-thiazepine-8-carboxamide shows potent D2 receptor antagonism (IC50 < 100 nM) , suggesting sulfur oxidation states may enhance receptor interactions.

Substituent Effects on Activity and Selectivity

  • Ethyl/Propyl (BT2, ): Larger alkyl groups (e.g., ethyl in BT2) may enhance binding pocket occupancy, as seen in BT2’s anti-inflammatory efficacy .
  • Sulfonamide Modifications :
    • 2,4-Dimethoxybenzene (Target) : Methoxy groups enhance solubility and may engage in polar interactions with targets.
    • 4-Methylphenyl () : Increased lipophilicity, favoring membrane permeability but reducing solubility .

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. Its unique molecular structure suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, neuroactive effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula of this compound is C₂₁H₁₈N₂O₄S, with a molecular weight of approximately 394.4 g/mol. The structural characteristics include:

  • Dibenzodiazepine Core : This core structure is associated with various neuroactive properties.
  • Substituents : The presence of methoxy groups enhances its chemical reactivity and biological activity.

Structural Representation

PropertyValue
Molecular FormulaC₂₁H₁₈N₂O₄S
Molecular Weight394.4 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may inhibit histone deacetylases (HDACs), which are critical in cancer progression. In vitro studies have demonstrated that derivatives can induce apoptosis and inhibit cell proliferation in various human cancer cell lines.

Neuroactive Properties

The dibenzodiazepine framework suggests potential neuroactive effects. Compounds with similar structures have been shown to influence neurotransmitter systems and exhibit anxiolytic properties in animal models.

Enzyme Inhibition

Studies have indicated that this compound may act as an enzyme inhibitor in metabolic pathways. This suggests potential therapeutic applications in metabolic disorders such as obesity and diabetes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructureBiological Activity
5H-Dibenzo[b,e][1,4]oxazepinStructureLacks methoxy group; different substitutions; potential neuroactive effects
Methyl (8,10-dimethyl-11-oxo...)StructurePotential HDAC inhibitor; distinct pharmacological profile
N-(8-chloro-11-oxo...)StructureAntimicrobial properties; different activity due to chlorine substitution

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of related compounds:

  • Cancer Models : In vitro studies using human cancer cell lines have shown that derivatives of dibenzo[b,f][1,4]oxazepines can induce apoptosis and inhibit cell proliferation.
  • Neuropharmacological Studies : Animal models have demonstrated that similar compounds exhibit anxiolytic effects comparable to established anxiolytics.
  • Metabolic Pathway Regulation : Research indicates that these compounds may influence metabolic pathways involved in obesity and diabetes through enzyme inhibition.

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